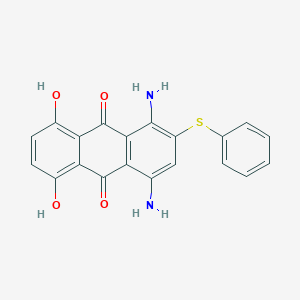
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone, also known as AQ4N, is a novel hypoxia-selective prodrug that has been investigated for its potential use in cancer treatment. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors.
作用机制
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, AQ4, by a reduction reaction catalyzed by nitroreductase enzymes that are upregulated in hypoxic tumor cells. AQ4 then undergoes a series of reactions that generate reactive oxygen species, leading to DNA damage and cell death.
生化和生理效应
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
实验室实验的优点和局限性
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has several advantages for lab experiments, including its selective activation under hypoxic conditions, which allows for targeted therapy of hypoxic regions of tumors. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. However, 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has some limitations, including its potential toxicity and the need for nitroreductase enzymes for activation, which may vary between tumor types.
未来方向
There are several future directions for 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone research, including investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. There is also a need for further investigation into the optimal dosing and administration of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone in clinical trials. Additionally, there is a need for further research into the mechanisms of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone activation and its potential toxicity in vivo.
合成方法
The synthesis of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with thiophenol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer.
属性
CAS 编号 |
17727-74-1 |
|---|---|
产品名称 |
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone |
分子式 |
C20H14N2O4S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
1,4-diamino-5,8-dihydroxy-2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4S/c21-10-8-13(27-9-4-2-1-3-5-9)18(22)17-14(10)19(25)15-11(23)6-7-12(24)16(15)20(17)26/h1-8,23-24H,21-22H2 |
InChI 键 |
PUHVZLBTWPOIFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
其他 CAS 编号 |
17727-74-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
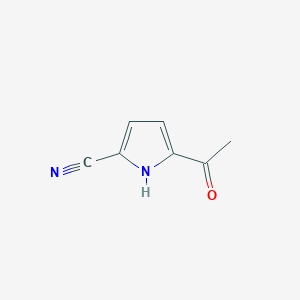
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
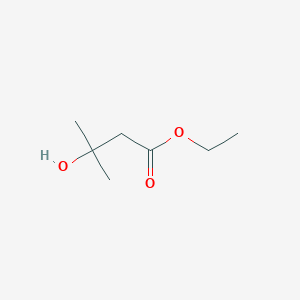
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
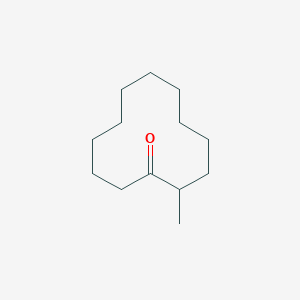
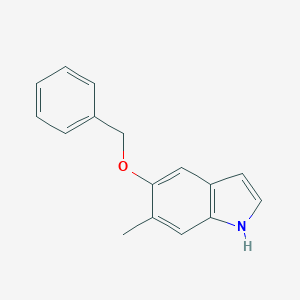
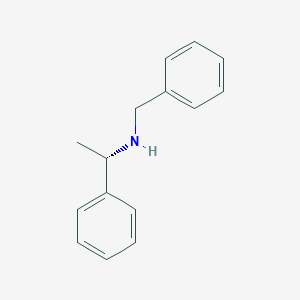
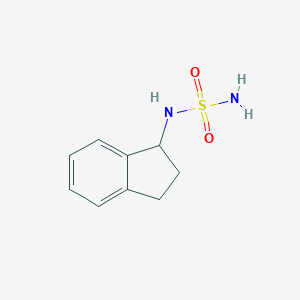
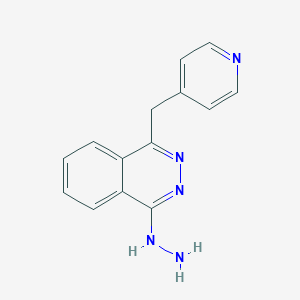
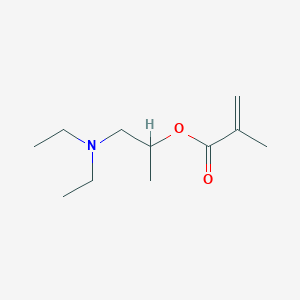
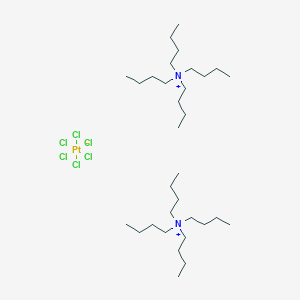
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)